N'-(4-Fluorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-(4-Fluorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is a chemical compound that has garnered attention in various fields of scientific research This compound is a hydrazone derivative, characterized by the presence of a fluorobenzylidene group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Fluorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-fluorobenzaldehyde and 3-isopropyl-1H-pyrazole-5-carbohydrazide. This reaction is often carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Fluorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The fluorobenzylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Its ability to induce apoptosis in cancer cells makes it a candidate for cancer therapy.
Mechanism of Action
The mechanism of action of N’-(4-Fluorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and signaling pathways, leading to effects such as apoptosis in cancer cells. The compound’s ability to induce oxidative stress and disrupt cellular processes contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
N’-(4-Fluorobenzylidene)dodecanehydrazide: Another hydrazone derivative with similar structural features.
N’-(4-Fluorobenzylidene)isonicotinohydrazide: Known for its antimicrobial properties.
N’-(4-Fluorobenzylidene)-1-hydroxy-2-naphthohydrazide: Studied for its anticancer and anti-inflammatory activities.
Uniqueness
N’-(4-Fluorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of a fluorobenzylidene group and a pyrazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H15FN4O |
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Molecular Weight |
274.29 g/mol |
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H15FN4O/c1-9(2)12-7-13(18-17-12)14(20)19-16-8-10-3-5-11(15)6-4-10/h3-9H,1-2H3,(H,17,18)(H,19,20)/b16-8+ |
InChI Key |
QYPZXSWVKYWLEN-LZYBPNLTSA-N |
Isomeric SMILES |
CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)F |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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